N-(4-chloro-2-nitrophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
3-(4-Chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring substituted with nitro and chloro groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting with the nitration of aniline derivatives. The process often includes:
Nitration: Aniline derivatives are nitrated using concentrated nitric acid and sulfuric acid to introduce nitro groups.
Chlorination: The nitrated product is then chlorinated using chlorine gas or other chlorinating agents to introduce the chloro group.
Cyclization: The chlorinated nitroaniline undergoes cyclization in the presence of sulfur-containing reagents to form the benzisothiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
3-(4-Chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro and chloro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Shares similar functional groups but lacks the benzisothiazole ring.
5-Chloro-2-nitroaniline: Similar structure but different position of the chloro group.
3-Nitroaniline: Lacks the chloro group and benzisothiazole ring.
Uniqueness
3-(4-Chloro-2-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to the presence of both nitro and chloro groups on a benzisothiazole ring, which imparts distinct chemical and biological properties. This combination of functional groups and ring structure makes it a versatile compound in various applications .
Properties
Molecular Formula |
C13H7ClN4O6S |
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Molecular Weight |
382.74 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H7ClN4O6S/c14-7-1-4-10(11(5-7)18(21)22)15-13-9-3-2-8(17(19)20)6-12(9)25(23,24)16-13/h1-6H,(H,15,16) |
InChI Key |
QMQDPKDZZNQQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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